3-(Trifluoromethyl)thiophenol
Description
Significance of the Trifluoromethyl Group in Chemical Research
The trifluoromethyl (-CF3) group is a cornerstone in modern medicinal chemistry and materials science. mdpi.comnih.gov Its widespread use stems from its profound ability to alter the physicochemical properties of a parent molecule. mdpi.comontosight.ai The introduction of a trifluoromethyl group can significantly enhance a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. mdpi.comontosight.ai
The strong electron-withdrawing nature of the -CF3 group is a key attribute. mdpi.comwikipedia.org This property can influence the acidity of nearby functional groups, as seen in the increased acidity of the thiol proton in 3-(Trifluoromethyl)thiophenol. ontosight.ai The C-F bond is one of the strongest in organic chemistry, contributing to the high metabolic stability of trifluoromethylated compounds. mdpi.com This stability is a desirable trait in drug design, as it can lead to a longer half-life and reduced drug dosage. mdpi.com
The trifluoromethyl group is often employed as a bioisostere for other atoms or groups, such as chlorine or a methyl group. wikipedia.org This substitution allows for the fine-tuning of a molecule's steric and electronic properties to optimize its pharmacological profile. wikipedia.org Numerous FDA-approved drugs contain the trifluoromethyl motif, highlighting its importance in the pharmaceutical industry. ontosight.ai Beyond pharmaceuticals, trifluoromethylated compounds are also integral to the development of agrochemicals and advanced materials. rsc.org
Table 1: Properties Influenced by the Trifluoromethyl Group
| Property | Effect of Trifluoromethyl Group |
|---|---|
| Lipophilicity | Increases, facilitating membrane permeability mdpi.com |
| Metabolic Stability | Enhances due to the strong C-F bond mdpi.com |
| Acidity | Increases the acidity of neighboring protons ontosight.ai |
| Binding Affinity | Can improve interactions with biological targets mdpi.com |
| Electronic Nature | Strongly electron-withdrawing mdpi.comwikipedia.org |
Role of the Thiol Functionality in Organic Chemistry and Chemical Biology
The thiol (-SH) group, also known as a sulfhydryl group, is a highly versatile functional group in organic chemistry and chemical biology. ebsco.comsigmaaldrich.com Thiols are the sulfur analogs of alcohols and are known for their potent nucleophilicity, which allows them to participate in a wide range of chemical reactions. ebsco.com
One of the most significant reactions of thiols is their oxidation to form disulfides (-S-S-). ebsco.com This disulfide bond formation is crucial for the structural integrity of proteins, where it helps to lock the three-dimensional structure of enzymes and other proteins. ebsco.comcreative-proteomics.com The amino acid cysteine, which contains a thiol group, is a key player in this process. creative-proteomics.com
In organic synthesis, thiols are valuable intermediates and building blocks. sigmaaldrich.com They can undergo various transformations, including oxidation, reduction, and substitution reactions. smolecule.com The thiol group's ability to form strong bonds with metals like gold is utilized in the formation of self-assembled monolayers (SAMs), which have applications in materials science for modifying surface properties. smolecule.com Furthermore, thiols are used in the synthesis of a variety of sulfur-containing compounds with applications in fields such as rubber production and the development of pharmaceuticals and agrochemicals. ebsco.comsigmaaldrich.com
Table 2: Key Reactions and Roles of the Thiol Group
| Reaction/Role | Description |
|---|---|
| Nucleophilic Reactions | Thiols are potent nucleophiles, participating in substitution and addition reactions ebsco.com |
| Disulfide Formation | Oxidation of two thiol groups forms a disulfide bond, crucial for protein structure ebsco.comcreative-proteomics.com |
| Synthesis of Heterocycles | Used as building blocks for pharmaceutical and agrochemical compounds sigmaaldrich.com |
| Self-Assembled Monolayers (SAMs) | The strong interaction with metal surfaces is used to tailor material properties smolecule.com |
| Reducing Agent | Thiols can act as reducing agents in various chemical processes researchgate.net |
Overview of Research Trajectories for this compound
Research involving this compound has followed several key trajectories, leveraging the unique properties of its constituent functional groups.
Organic Synthesis: A primary application of this compound is as a versatile intermediate in organic synthesis. smolecule.comontosight.ai Its reactivity makes it a valuable building block for creating more complex molecules. ontosight.ai It is particularly useful in cross-coupling reactions, such as the Suzuki-Miyaura and S-vinylation reactions, to introduce the 3-(trifluoromethyl)phenylthio moiety into various molecular scaffolds. mdpi.comsemanticscholar.orgthieme-connect.com The compound can also undergo electrophilic trifluoromethylthiolation. rsc.org
Medicinal Chemistry: The combination of the trifluoromethyl group and the thiol functionality makes this compound an attractive scaffold for drug discovery. smolecule.com Derivatives of this compound have been investigated for their potential as antimicrobial and anticancer agents. smolecule.com For instance, it has been used as a reactant in the preparation of herbicides that inhibit carotenoid biosynthesis. chemicalbook.com
Materials Science: In materials science, this compound is utilized in the formation of self-assembled monolayers (SAMs) on metal surfaces, particularly gold. smolecule.com These SAMs can alter the surface properties of materials, enhancing their wettability, corrosion resistance, and biocompatibility. smolecule.com The electron-withdrawing nature of the trifluoromethyl group also makes it a valuable component in the design of organic semiconductors for use in organic electronics. smolecule.com
Biochemical Research: The ability of the thiol group to interact with biological targets, such as through the formation of disulfide bonds, suggests potential roles for this compound and its derivatives in studying biochemical pathways, including protein folding and stability. smolecule.com
Recent research continues to explore new synthetic methodologies and applications for this compound. For example, electrochemical methods for the trifluoromethylation of thiophenols have been developed, offering a more environmentally friendly approach. researchgate.net Additionally, its use in photoredox catalysis for thioetherification cross-coupling reactions highlights its ongoing relevance in cutting-edge chemical research. acs.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(trifluoromethyl)benzenethiol | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3S/c8-7(9,10)5-2-1-3-6(11)4-5/h1-4,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCURCOWZQJIUGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40239539 | |
| Record name | 3-(Trifluoromethyl)thiophenol | |
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Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
937-00-8 | |
| Record name | 3-(Trifluoromethyl)thiophenol | |
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| Record name | 937-00-8 | |
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| Record name | 3-(Trifluoromethyl)thiophenol | |
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| Record name | 3-(Trifluoromethyl)benzenethiol | |
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Synthetic Methodologies and Reaction Pathways
Direct Trifluoromethylthiolation Approaches
Direct trifluoromethylthiolation provides an efficient means of synthesizing 3-(Trifluoromethyl)thiophenol and related compounds. This is achieved through either electrophilic or radical-based strategies, each employing distinct reagents and reaction conditions to achieve the desired S-trifluoromethylation.
Electrophilic Trifluoromethylthiolation of Thiols
Electrophilic trifluoromethylthiolation involves the reaction of a thiol with a reagent that serves as an electrophilic source of the "SCF3" group. This method is often facilitated by the use of specific reagents and acidic promoters to enhance the electrophilicity of the trifluoromethylthiolating agent.
Trifluoromethanesulfenamide-based reagents are prominent in the electrophilic trifluoromethylthiolation of thiols. Reagents such as N-(trifluoromethylsulfanyl)aniline (PhNHSCF3) and N-trifluoromethylthiosaccharin are effective for this purpose. researchgate.netrsc.org These compounds are generally stable and easy to handle, making them practical choices for introducing the trifluoromethylthio moiety. rsc.org The reaction of thiols with these reagents leads to the formation of trifluoromethyl disulfides. rsc.org For instance, various aryl, benzyl, and aliphatic thiols can be successfully functionalized using PhNHSCF3. rsc.org
The general scheme for this reaction can be represented as: ArSH + "SCF3+" source → ArSSCF3 + byproduct
| Reagent | Substrate | Product | Reference |
| N-(trifluoromethylsulfanyl)aniline | Thiophenol | S-phenyl trifluoromethanethiosulfonate | rsc.org |
| N-trifluoromethylthiosaccharin | Alcohols, amines, thiols | Corresponding trifluoromethylthiolated products | orgsyn.org |
The electrophilic power of trifluoromethanesulfenamide reagents is often insufficient for spontaneous reaction with thiols and requires activation by acidic promoters. rsc.org Both Lewis and Brønsted acids can be employed for this purpose. rsc.orgrsc.org Strong Brønsted acids like triflic acid (TfOH) and methanesulfonic acid (MSA) have been shown to be particularly effective in promoting the trifluoromethylthiolation of thiols. rsc.orgrsc.org
The acid is believed to protonate the nitrogen atom of the trifluoromethanesulfenamide, thereby increasing the polarization between the sulfur and nitrogen atoms and enhancing the electrophilicity of the sulfur atom. rsc.org This activation facilitates the nucleophilic attack by the thiol. The choice and amount of the acid promoter can be critical to the reaction's success, with stronger acids like triflic acid being necessary for less reactive thiols, such as those bearing electron-withdrawing groups. rsc.org
Table 1: Effect of Acidic Promoters on the Trifluoromethylthiolation of 4-methylthiophenol with PhNHSCF3
| Acid Promoter | Equivalents of Acid | Conversion (%) | Yield of 3a (%) |
|---|---|---|---|
| None | - | Low | - |
| Trifluoroacetic anhydride | 2.0 | - | 51 |
| Triflic Acid (TfOH) | 0.5 | 20 | - |
| Triflic Acid (TfOH) | 1.0 | ~90 | - |
| Triflic Acid (TfOH) | 1.2 | 100 | Good |
| Methanesulfonic Acid (MSA) | 1.2 | 100 | Good |
Data compiled from a study on the electrophilic trifluoromethylthiolation of thiols. rsc.org
Mechanistic studies of the acid-promoted electrophilic trifluoromethylthiolation of substituted thiophenols have utilized Hammett plot analysis to probe the nature of the reaction's transition state. A Hammett plot correlates the reaction rates of a series of substituted aromatic compounds with a substituent constant (σ), providing insight into the electronic effects on the reaction.
For the trifluoromethylthiolation of a series of para- and meta-substituted thiophenols, a linear correlation is observed when plotting the logarithm of the relative reaction rates against the Hammett σ constants. A study of this reaction yielded a positive ρ value of +1.65. rsc.org This positive value indicates that the reaction rate is accelerated by electron-withdrawing groups and decelerated by electron-donating groups on the thiophenol. rsc.org This finding supports a reaction mechanism where a positive charge develops on the sulfur atom of the thiol in the transition state, consistent with a nucleophilic attack of the thiol on the electrophilic "SCF3+" species. rsc.org The formation of an electron-deficient intermediate is thus a key feature of this reaction pathway. rsc.orgrsc.org
Radical Trifluoromethylthiolation Strategies
An alternative to electrophilic methods, radical trifluoromethylthiolation offers a different mechanistic pathway for the formation of the C-S bond. These strategies often leverage the generation of a trifluoromethyl radical, which then engages with the thiol substrate.
Visible-light-mediated photoredox catalysis has emerged as a powerful tool for radical trifluoromethylthiolation. acs.orgchemistryviews.org This approach allows for the S-trifluoromethylation of aromatic and heteroaromatic thiols under mild conditions. acs.orgchemistryviews.org In these reactions, a photocatalyst absorbs visible light and initiates a single-electron transfer (SET) process. chemistryviews.org
One common strategy employs trifluoromethanesulfonyl chloride (CF3SO2Cl) as an inexpensive and readily available source of the trifluoromethyl radical (CF3•). acs.orgchemistryviews.org In the presence of an organic photocatalyst, such as 3DPA2FBN, and under blue light irradiation, CF3SO2Cl undergoes reduction to generate the CF3• radical, with the concomitant release of sulfur dioxide and a chloride ion. chemistryviews.org The photocatalyst is regenerated by the thiol, which is oxidized to a thiyl radical cation. Subsequent deprotonation and radical-radical coupling between the thiyl radical and the trifluoromethyl radical afford the desired S-trifluoromethylated product. chemistryviews.org
Another approach utilizes trifluoromethyl phenyl sulfone as a trifluoromethyl radical precursor. cas.cnnih.gov In this system, the thiophenol is first deprotonated to form a thiophenolate anion. This anion then forms an electron donor-acceptor (EDA) complex with the trifluoromethyl phenyl sulfone. cas.cnnih.gov Upon irradiation with visible light, an intramolecular single-electron transfer occurs within the EDA complex, leading to the formation of a thiyl radical and a trifluoromethyl phenyl sulfone radical anion, which then fragments to release the trifluoromethyl radical. cas.cnnih.gov
Table 2: Examples of Visible-Light-Mediated S-Trifluoromethylation of Thiophenols
| CF3 Source | Catalyst/Conditions | Substrate | Product Yield (%) | Reference |
|---|---|---|---|---|
| CF3SO2Cl | 3DPA2FBN, Blue LED | Aromatic thiols | Up to 92 | acs.org |
Application of Hypervalent Iodine Reagents
Hypervalent iodine reagents have emerged as powerful tools for the direct trifluoromethylthiolation of thiols. These reagents offer a pathway to S-CF3 bond formation, often under mild conditions. Theoretical and experimental studies on the trifluoromethylation of thiophenol using 3,3-dimethyl-1-(trifluoromethyl)-1λ³,2-benziodoxol, a common hypervalent iodine reagent, have elucidated that radical reaction mechanisms are highly competitive with polar pathways. nih.govdntb.gov.ua
The activation energies for these radical mechanisms are calculated to be in the range of 9 to 15 kcal mol⁻¹. A key aspect of this process is the role of a proton in activating the reagent. nih.gov Hammett plot analysis suggests an intramolecular protonation of the reagent, which leads to the generation of a negative charge on the sulfur atom in the rate-determining step. The formation of the crucial CF3 radical can be induced thermally through an internal dissociative electron transfer. For the neutral reagent, the activation energy for this step is approximately 10.8 kcal mol⁻¹, which significantly drops to 2.8 kcal mol⁻¹ for its protonated form. The subsequent reduction of the iodine center by thiophenol can occur either in a stepwise or a concerted manner. nih.gov
While specific examples detailing the S-trifluoromethylation of this compound using hypervalent iodine reagents are not extensively documented in the provided literature, the general reactivity and mechanism provide a strong basis for its application to a range of substituted thiophenols. The substrate scope of these reagents is generally broad, accommodating various functional groups.
Photoreduction of Trifluoromethylsulfonyl-pyridinium Salt (TFSP)
Photochemical methods provide a valuable alternative for generating trifluoromethylthio groups. One such approach involves the photoreduction of trifluoromethylsulfonyl-pyridinium salt (TFSP). This method can proceed under photocatalyst-free conditions, relying on the formation of an electron donor-acceptor (EDA) complex. cas.cn
In this process, the thiophenolate anion, generated by the deprotonation of the corresponding thiophenol in the presence of a base, acts as the electron donor. It interacts with an electron-poor trifluoromethyl source, such as trifluoromethyl phenyl sulfone, to form an EDA complex. This complex can absorb visible light, and upon irradiation, a single-electron transfer (SET) occurs from the thiophenolate to the trifluoromethyl source. This SET process generates a phenylthio radical and a radical anion of the trifluoromethyl source, which then decomposes to yield the desired aryl trifluoromethyl sulfide. cas.cn
The substrate scope for this methodology is quite broad, with successful trifluoromethylthiolation of thiophenols bearing both electron-donating and electron-withdrawing groups. For instance, various substituted thiophenols have been successfully trifluoromethylthiolated using this approach, as detailed in the table below.
| Thiophenol Derivative | Yield (%) |
|---|---|
| 4-tert-Butylthiophenol | 55 |
| 4-Methoxythiophenol | 62 |
| Thiophenol | 85 |
| 4-(Methylthio)thiophenol | 81 |
| Methyl 4-mercaptobenzoate | 94 |
| 4-Mercaptobenzoic acid | 86 |
| 3-Mercaptobenzoic acid | 88 |
| 4-Mercaptobenzonitrile | 95 |
| 4-Mercaptoacetophenone | 91 |
Electrochemical Trifluoromethylation of Thiophenols
Electrochemical methods offer a green and efficient route for the synthesis of aryl trifluoromethyl sulfides, avoiding the need for harsh oxidants and metal catalysts.
Metal-Catalyst and Oxidant-Free Methods
An electrochemical approach for the trifluoromethylation of thiophenols has been developed that operates without metal catalysts and external oxidants. researchgate.netnih.gov This method is characterized by its mild reaction conditions and the use of readily available substrates. The reaction is typically carried out in an undivided electrolytic cell equipped with graphite (B72142) plates as both the anode and the cathode, with a constant current applied. researchgate.net This protocol has been shown to be scalable, highlighting its potential for practical applications. researchgate.net A wide array of thiophenols and thiols can be converted to their corresponding trifluoromethyl sulfides in moderate to good yields under these metal-free conditions. researchgate.net
Mechanistic Insights into Radical Formation
The mechanism of electrochemical trifluoromethylation is believed to proceed through a radical pathway. While detailed mechanistic studies for the specific electrochemical trifluoromethylthiolation of thiophenols are still an area of active investigation, related electrochemical trifluoromethylation reactions provide valuable insights. It is proposed that the trifluoromethyl radical (•CF3) is generated electrochemically from a suitable precursor. This highly reactive radical then engages with the thiophenol to form the desired S-trifluoromethylated product. The involvement of radical intermediates is often confirmed through trapping experiments. researchgate.net
Metal-Catalyzed Trifluoromethylthiolation
Transition metal catalysis, particularly with copper, has been extensively explored for the formation of C-S bonds, including the synthesis of aryl trifluoromethyl sulfides.
Copper-Mediated S-Trifluoromethylation of Thiophenol
Copper-mediated S-trifluoromethylation of thiophenols represents a robust method for creating the S-CF3 bond. The mechanism of copper-catalyzed S-arylation of thiophenols with aryl halides has been studied theoretically, suggesting that the active catalyst is a neutral (L)Cu(I)-SAr species (where L is a neutral ligand and SAr is a thiophenolato ligand) in less polar solvents, or an anionic Cu(SAr)₂⁻ species in highly polar solvents. acs.org A halogen atom transfer (HAT) mechanism is proposed to be the most favorable pathway. In this mechanism, a halogen atom is transferred from the aryl halide to the Cu(I) center, forming a Cu(II)(SAr)(X) intermediate (where X is a halide) and an aryl radical. This aryl radical then rapidly attacks the thiophenolato ligand on the copper(II) species to form the final product. acs.org
While the above mechanism describes S-arylation, similar principles can be applied to understand S-trifluoromethylation. The reaction of a copper(I) salt with a trifluoromethylthiolating agent can generate a copper(I)-SCF3 species. This species can then react with a thiophenol derivative. The substrate scope for copper-catalyzed trifluoromethylthiolation is generally broad, tolerating a variety of functional groups.
The following table presents representative examples of copper-catalyzed trifluoromethylthiolation of various alkylboronic acids, demonstrating the versatility of this methodology.
| Alkylboronic Acid | Yield (%) |
|---|---|
| Cyclohexylboronic acid | 75 |
| Cyclopentylboronic acid | 72 |
| n-Octylboronic acid | 65 |
| (2-Phenylethyl)boronic acid | 68 |
| (3-Phenylpropyl)boronic acid | 78 |
Derivatization and Further Chemical Transformations of this compound
Reduction Reactions to Thiol Derivatives
The synthesis of thiols and their derivatives frequently involves the reduction of the corresponding disulfide compounds. The disulfide, characterized by an S-S bond, can be cleaved using various reducing agents to yield the desired thiol. In the context of this compound, its corresponding disulfide, 1,2-bis(3-(trifluoromethyl)phenyl) disulfane, serves as a key precursor.
The formation of the disulfide is an oxidation reaction starting from the thiol, a process that can be achieved using catalysts like potassium iodate (B108269) (KIO3) in water. rsc.org The reverse reaction, the reduction of the disulfide, regenerates the thiol. This reduction is a fundamental transformation in sulfur chemistry. A variety of reducing agents are known to cleave disulfide bonds, including borohydrides and ammonia (B1221849) borane (B79455) (BH3NH3). nih.gov For instance, BH3NH3 has been shown to effectively reduce bis(2-aminophenyl) disulfide to 2-aminothiophenol, demonstrating its capability in cleaving the S-S bond to produce the corresponding thiol. nih.gov This general principle is applicable to the synthesis of this compound from its disulfide precursor.
| Reactant | Product | Typical Reagents | Reaction Type |
|---|---|---|---|
| 1,2-bis(3-(trifluoromethyl)phenyl) disulfane | This compound | Reducing Agents (e.g., Borohydrides, BH3NH3) | Reduction |
Substitution Reactions Involving the Trifluoromethyl Group
The trifluoromethyl group (-CF3) is known for its high stability when attached to an aromatic ring. The carbon-fluorine bond is exceptionally strong, and the CF3 group as a whole is a powerful electron-withdrawing substituent. youtube.com Consequently, the trifluoromethyl group has been generally regarded as a very stable substituent, with limited reactivity toward common nucleophilic or electrophilic substitution reactions. acs.org
Direct substitution, where the CF3 group is displaced by another functional group (ipso-substitution), is not a common synthetic strategy. The electron-withdrawing nature of the group deactivates the aromatic ring towards electrophilic attack, making electrophilic ipso-substitution challenging. youtube.com While nucleophilic aromatic substitution can occur on rings bearing strong electron-withdrawing groups, the direct displacement of the CF3 group itself by a nucleophile is rare and requires specific electronic conditions on the aromatic ring. acs.org
Modern synthetic chemistry has explored methods for the transformation of C-F bonds, but these often require specialized reagents and directing groups to activate the otherwise inert CF3 group. For these reasons, synthetic methodologies focusing on this compound typically utilize the reactivity of the thiol group or the aromatic ring's C-H bonds, rather than attempting to substitute the robust trifluoromethyl group.
Thiophilic Ring Opening Reactions for Trifluoromethylthio Derivatives
Thiolates are effective nucleophiles that can participate in the ring-opening of epoxides, which are three-membered cyclic ethers. This reaction, often termed thiol-epoxy "click" chemistry, is a highly efficient method for forming β-hydroxy thioethers. rsc.orgutwente.nl The reaction is typically catalyzed by a base, which deprotonates the thiol (R-SH) to form the more nucleophilic thiolate anion (R-S⁻).
The thiolate derived from this compound can act as a nucleophile, attacking one of the carbon atoms of the epoxide ring. This attack proceeds via an Sₙ2 mechanism, leading to the opening of the strained ring and the formation of an alkoxide intermediate. Subsequent protonation of the alkoxide yields the final β-hydroxy thioether product. utwente.nl This reaction provides a direct pathway to synthesize functionalized alcohol derivatives containing the 3-(trifluoromethyl)phenylthio moiety.
The regioselectivity of the ring-opening depends on the reaction conditions. Under basic or neutral conditions, the thiolate typically attacks the less sterically hindered carbon of the epoxide. This process is valuable for creating complex molecules by linking the trifluoromethylthio group to an alkyl chain bearing a hydroxyl group.
| Reactants | Product Structure | Reaction Type |
|---|---|---|
| This compound + Epoxide (e.g., Propylene Oxide) | β-Hydroxy trifluoromethylthioether | Nucleophilic Ring-Opening |
Mechanistic Investigations and Computational Studies
Radical Pathways in Trifluoromethylation Reactions
Trifluoromethylation reactions, which introduce the vital -CF3 group into molecules, can often proceed via a free radical mechanism. wechemglobal.com This pathway involves the generation of the highly reactive trifluoromethyl radical (•CF3), which then engages the substrate.
The trifluoromethyl radical is a key intermediate in many synthetic transformations. semanticscholar.org It can be generated from a variety of precursors through different initiation methods, including photochemical, thermal, or redox processes. nih.govacs.org
Common sources for generating •CF3 radicals include:
Trifluoroiodomethane (CF3I) : Homolysis of the weak C-I bond can be induced by light or heat. semanticscholar.orgwikipedia.org
Sodium Trifluoromethanesulfinate (CF3SO2Na) : Often called the Langlois reagent, it can generate •CF3 radicals upon oxidation, for example, with an oxidant like iodine pentoxide or under photoredox conditions. semanticscholar.orgwikipedia.orgrsc.org
Trifluoromethanesulfonyl Chloride (CF3SO2Cl) : This inexpensive reagent can be reduced via single-electron transfer (SET) from a photoexcited catalyst to release a •CF3 radical, sulfur dioxide, and a chloride ion. wikipedia.orgchemistryviews.orgprinceton.edu
Hypervalent Iodine Reagents (Togni Reagents) : These electrophilic reagents can undergo reduction to form the •CF3 radical. wikipedia.org
Sulfonium Salts : Reagents like S-(trifluoromethyl)diphenylsulfonium triflate or trifluoromethyl thianthrenium triflate can be reduced to cleave the S-CF3 bond, forming the radical. acs.orgrsc.orgresearchgate.net
Compared to a methyl radical, the •CF3 radical is pyramidal, possesses a significant inversion barrier, and is highly electrophilic and reactive due to the strong electron-withdrawing nature of the fluorine atoms. wikipedia.org In reactions with aromatic thiols, this radical can be trapped to form S-trifluoromethylated products. rsc.orgchemistryviews.org
The mechanism of trifluoromethylation is not always straightforward and is often a subject of debate. wikipedia.org Many reagents designed for "electrophilic" trifluoromethylation can also react via a single-electron transfer (SET) pathway, initiating a radical chain reaction. The operative mechanism can depend subtly on the reagent, substrate, and reaction conditions.
Computational studies have been instrumental in dissecting this competition. For the S-trifluoromethylation of thiophenol with a Togni reagent, AIMD and metadynamics simulations revealed that radical pathways are kinetically favorable and compete directly with polar mechanisms. uzh.ch The calculations showed that the formation of a CF3 radical could be induced thermally with a relatively low activation barrier, suggesting that a radical mechanism is highly plausible. uzh.ch This dual reactivity allows trifluoromethylating agents to be versatile but also requires careful mechanistic analysis to predict and control reaction outcomes. nih.govresearchgate.net
Proton-Coupled Electron Transfer (PCET) Mechanisms
Proton-coupled electron transfer (PCET) is a fundamental reaction mechanism in which both a proton and an electron are transferred, often in a concerted step. acs.org This process avoids the high-energy charged intermediates that would be formed in stepwise pathways (separate electron and proton transfers), thereby providing a lower energy route for bond activation. acs.org
Thiophenols, including substituted variants, have been shown to be effective cocatalysts in reactions that proceed via PCET. A prominent example is the photocatalytic intramolecular hydroamidation of olefins. In this system, an excited-state iridium or ruthenium photocatalyst, a weak phosphate (B84403) base, and a thiophenol work in concert. researchgate.netdntb.gov.ua The excited photocatalyst and the base jointly mediate the homolysis of a strong amide N–H bond through PCET, generating a reactive amidyl radical. The thiophenol then acts as a hydrogen atom donor to complete the catalytic cycle. researchgate.netnih.gov
Mechanistic studies have revealed that extended hydrogen bond networks are crucial for effective PCET. nih.govresearchgate.net Molecular dynamics simulations combined with NMR analysis have shown that thiophenol can participate in these networks, facilitating the proton transfer steps required to regenerate the active catalyst. nih.gov This cooperative process highlights the nuanced role that additives like thiophenol can play in complex catalytic systems beyond simple radical trapping or initiation. researchgate.net
Analysis of Transition States and Activation Energies
Computational chemistry serves as a powerful tool for elucidating the intricate details of reaction mechanisms, including the characterization of transient species like transition states. Quantum chemical calculations have been employed to investigate the mechanism of reactions involving thiophenols, providing insights into activation energies and the geometries of transition states.
In a study on the acid-promoted trifluoromethylthiolation of thiols using N-[(trifluoromethyl)thio]aniline, quantum chemical calculations were performed to explore the reaction course. rsc.org The calculations, using methanethiol (B179389) and methanesulfonic acid as a model system, were conducted at the MPW1K/6-311+G** level of theory. rsc.orgrsc.org The proposed mechanism involves the protonation of the nitrogen atom in N-[(trifluoromethyl)thio]aniline by the acid, which enhances the electrophilicity of the adjacent sulfur atom. rsc.org This activation is crucial, as the unactivated reagent has low electrophilic power. rsc.org
The subsequent step is a bimolecular nucleophilic substitution where the thiol (e.g., methanethiol in the model) attacks the electrophilic sulfur atom. rsc.org The transition state for this nucleophilic substitution was located and characterized, revealing a structure where the sulfur atom of the thiol forms a bond with the sulfur atom of the protonated reagent, while the S-N bond is breaking. rsc.org An energy diagram of the reaction further clarified the process, outlining the relative enthalpies of the reactants, intermediates, transition state, and products. rsc.orgrsc.org These computational findings support a mechanism involving an activated electrophile that reacts with the neutral thiol molecule, rather than a process involving a thiolate anion, which is unlikely to be a significant species under the acidic reaction conditions. rsc.org The determination of activation energies and the structure of the transition state are fundamental for understanding and predicting the kinetics and outcomes of such chemical transformations. researchgate.net
Substituent Effects on Reactivity (e.g., Hammett Correlation)
The influence of substituents on the reactivity of aromatic compounds can be quantitatively assessed using linear free-energy relationships, most notably the Hammett equation. libretexts.org This equation, log(k/k₀) = ρσ, relates the rate constant (k) of a substituted reactant to that of the unsubstituted reactant (k₀) through the substituent constant (σ) and the reaction constant (ρ). libretexts.orgviu.ca The σ value quantifies the electronic effect (inductive and resonance) of a substituent, while the ρ value indicates the sensitivity of the reaction to these electronic effects. viu.ca
A Hammett correlation analysis was conducted for the trifluoromethylthiolation of various aryl-substituted thiophenols to understand the electronic demands of the reaction. rsc.org The relative reaction rates were determined through competitive experiments. rsc.orgrsc.org The analysis yielded a negative ρ value of -1.65, with a good linear correlation (r² > 0.95). rsc.org A negative ρ value signifies that the reaction is accelerated by electron-donating groups and decelerated by electron-withdrawing groups. viu.ca This indicates the development of a positive charge, or the depletion of electron density, at the reaction center in the transition state. rsc.orgviu.ca
The findings revealed that electron-deficient thiols, such as 3-(trifluoromethyl)thiophenol, are less reactive in this transformation than electron-rich thiophenols. rsc.orgrsc.org This observation underscores that the nucleophilicity of the sulfur atom in the thiol is a more critical factor for reactivity than the acidity of the thiol. rsc.org Consequently, thiols bearing electron-withdrawing groups, like the trifluoromethyl group, generally require stronger activation conditions (e.g., triflic acid) to proceed efficiently compared to those with electron-donating groups, which may react under milder activation (e.g., methanesulfonic acid). rsc.org
Hammett Substituent Constants (σ) for Selected Thiophenols| Substituent (Position) | Hammett Constant (σ) | Electronic Effect |
|---|---|---|
| 4-OCH₃ | -0.27 | Strongly Electron-Donating |
| 4-CH₃ | -0.17 | Electron-Donating |
| H | 0.00 | Reference (Unsubstituted) |
| 3-CF₃ | +0.43 | Electron-Withdrawing |
| 4-CN | +0.66 | Strongly Electron-Withdrawing |
| 4-NO₂ | +0.78 | Very Strongly Electron-Withdrawing |
Note: The table presents standard Hammett σ constants for substituents relevant to the discussion on reactivity trends. The reactivity in the discussed trifluoromethylthiolation reaction correlates inversely with these values, as indicated by the negative ρ value.
Photophysical Properties and Excited State Topologies
The photophysical properties of a molecule, such as its absorption and emission of light, are dictated by its electronic structure and the nature of its excited states. While detailed experimental studies specifically on the photophysics of this compound are not extensively documented, its properties can be inferred by examining related compounds and through computational analysis.
Computational studies on structurally analogous molecules provide valuable insights. For instance, a theoretical investigation of thiophene (B33073) sulfonamide derivatives, including one with a trifluoromethyl (CF₃) group at the meta-position, was performed to analyze molecular orbitals and optical parameters. mdpi.com The analysis of frontier molecular orbitals (HOMO and LUMO) is crucial, as the energy difference between them (the HOMO-LUMO gap) is related to the molecule's stability and the energy of its lowest electronic excitation. mdpi.com In that series, the derivative with the meta-CF₃ group exhibited the highest HOMO-LUMO energy gap, suggesting it is the most stable and least responsive to nonlinear optical effects. mdpi.com This aligns with the strong electron-withdrawing nature of the CF₃ group, which typically lowers the energy of both the HOMO and LUMO, but often has a more pronounced stabilizing effect on the HOMO, thus widening the gap.
Furthermore, the nature of the excited state is critical to whether a molecule will exhibit fluorescence or phosphorescence. Studies on other fluorinated aromatic thiols, such as derivatives of 3-thiolflavone, have shown that the presence and position of a trifluoromethyl group can profoundly influence emissive properties. nih.gov In one case, a 3-thiolflavone derivative with a CF₃ group was found to be non-emissive. nih.gov Computational analysis indicated that while an excited-state intramolecular proton transfer (ESIPT) was thermodynamically favorable, the resulting tautomer's lowest singlet excited state (S₁') possessed significant nπ* character due to the lone-pair electrons on the sulfur atom. nih.gov Excited states with nπ* character often have efficient pathways for non-radiative deactivation, which quenches fluorescence. nih.gov This suggests that this compound and its derivatives might also be susceptible to non-radiative decay processes that limit their quantum yield of emission.
Calculated Electronic Properties of a Thiophene Sulfonamide with a meta-CF₃ Group[ mdpi.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGSihyKrnhbsVu9k9LZQjMJMyIc6-AZBV09mJlEv_4NjgddZ40rIhbbujqOnOY0TR10QIZ8jupF5caFn3rWt85T9BXCyq0N9zxcDS9vqWP2gKzEcUtYa1uos0FtAQvoCwy0)]| Parameter | Calculated Value (eV) | Implication |
|---|---|---|
| HOMO Energy | -9.15 | Highest Occupied Molecular Orbital |
| LUMO Energy | -3.15 | Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap (ΔE) | 6.00 | High chemical stability; corresponds to UV absorption |
Note: This data is for a related molecule, 2-((5-(3-(trifluoromethyl)phenyl)thiophen-2-yl)sulfonyl)hydrazine-1-carboxamide, and is presented to illustrate the typical electronic effects of a meta-CF₃ group on an aromatic sulfur-containing system.
Advanced Applications in Organic Synthesis and Material Science
Building Block in Complex Molecule Synthesis
3-(Trifluoromethyl)thiophenol is a versatile intermediate and building block used in the synthesis of more complex molecules across various fields, including medicine, agriculture, and material science. smolecule.com The presence of the trifluoromethyl group is particularly significant, as it can enhance properties such as lipophilicity and metabolic stability in the final products. cas.cn This makes it an attractive scaffold for drug discovery, with derivatives having been explored for potential antimicrobial and anticancer activities. smolecule.com
In material science, its utility is demonstrated in two key areas:
Self-Assembled Monolayers (SAMs): The thiol group has a strong affinity for metal surfaces, particularly gold. This allows this compound to form organized, single-layer films known as SAMs. These monolayers can be used to precisely modify the surface properties of materials, improving characteristics like corrosion resistance, wettability, and biocompatibility. smolecule.com
Organic Electronics: The strong electron-withdrawing properties of the trifluoromethyl group make this compound a valuable building block for organic semiconductors. Incorporating this moiety can influence the charge transport characteristics of organic electronic devices. smolecule.com
Reagent in Organic Transformations
Beyond its role as a structural component, this compound is a precursor for reagents that facilitate specific chemical transformations.
While not a direct trifluoromethylating agent itself, this compound is central to reactions involving the trifluoromethylthio group. The development of reagents for trifluoromethylation—the addition of a -CF3 group—often involves sources like trifluoromethyl phenyl sulfone or sodium trifluoromethanesulfinate. smolecule.comcas.cn However, the primary role of thiophenols in this context is often as a substrate or as a precursor to trifluoromethylthiolation reagents.
The introduction of the trifluoromethylthio (-SCF3) group into organic molecules is of great interest in the pharmaceutical and agrochemical industries due to the group's high lipophilicity and strong electron-withdrawing nature. rsc.org this compound can serve as a precursor to reagents that deliver this functionality. For instance, thiols can be functionalized with electrophilic SCF3 sources. The functionalization of electron-deficient thiols, such as this compound, with reagents like trifluoromethanesulfenamide has been shown to proceed efficiently in the presence of a strong acid like triflic acid (TfOH) to yield the corresponding disulfide. rsc.orgrsc.org
Several classes of electrophilic trifluoromethylthiolation reagents have been developed to transfer the -SCF3 group to various nucleophiles. rsc.org
| Reagent Class | Example(s) | Application |
| Sulfenamides | PhNHSCF3 (N-(Trifluoromethylsulfanyl)aniline) | Direct trifluoromethylthiolation of phenols, indoles, and alkynes. rsc.org |
| N-Trifluoromethylthioimides | N-Trifluoromethylthiosaccharin, N-(Trifluoromethylthio)succinimide | Trifluoromethylthiolation of alcohols, amines, thiols, and arenes. rsc.orgrsc.org |
| Hypervalent Iodine | Trifluoromethanesulfonyl hypervalent iodonium (B1229267) ylide | Delivers the trifluoromethylthiol group to substrates. rsc.org |
These reagents highlight the general strategy of activating the sulfur atom of a trifluoromethylthio source to facilitate its transfer to other molecules.
Catalytic Applications
Recent advancements in photochemistry have revealed the potential of thiophenols and their derivatives to act as organocatalysts, driving reactions using visible light as an energy source.
Substituted thiophenols have been successfully employed as effective organocatalysts in visible-light photoredox reactions. Research has shown that in the absence of a traditional metal or dye photocatalyst, simple thiophenols can catalyze decarboxylative couplings of N-(acetoxy)phthalimides. dlut.edu.cnnih.gov In these studies, 4-(trifluoromethyl)thiophenol demonstrated optimal catalytic activity, suggesting a similar high potential for the 3-substituted isomer. nih.govacs.org The reaction proceeds at room temperature and represents an environmentally friendly strategy for chemical transformations. dlut.edu.cn During the catalytic cycle, a small amount of the thiophenol may dimerize to form a disulfide byproduct. dlut.edu.cn
This compound plays a crucial role in certain visible-light-mediated transformations by forming an electron donor-acceptor (EDA) complex. cas.cnresearchgate.net This mechanism allows reactions to proceed without an external photoredox catalyst.
A notable example is the S-trifluoromethylation of thiophenols using trifluoromethyl phenyl sulfone. The process involves the following steps:
The thiophenol is deprotonated by a base (e.g., Cs2CO3) to form the corresponding arylthiolate anion. cas.cn
This electron-rich thiolate anion forms an EDA complex with the electron-accepting trifluoromethyl phenyl sulfone. researchgate.netrsc.org
Upon irradiation with visible light (e.g., blue LEDs), the EDA complex undergoes an intramolecular single electron transfer (SET). cas.cnrsc.org
This SET event generates a thiyl radical and a trifluoromethyl radical, which then combine to form the S-trifluoromethylated product. researchgate.net
This method has been successfully applied to achieve S-trifluoromethylation, S-perfluoroethylation, and S-perfluoro-iso-propylation of various thiophenols. cas.cnrsc.org
Material Science Applications
The distinct characteristics of this compound have been harnessed in various material science applications, contributing to the fabrication of surfaces with tailored properties and the development of novel electronic and biomedical devices.
Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on a solid surface. The strong affinity of the sulfur atom in the thiol group of this compound for noble metal surfaces, such as gold (Au), silver (Ag), and copper (Cu), facilitates the formation of dense and stable monolayers. The trifluoromethyl group, being strongly electron-withdrawing and hydrophobic, significantly influences the properties of the resulting surface.
The thermal stability of these SAMs is a critical factor for their practical applications. Research has indicated that benzenethiol-modified gold surfaces are stable at temperatures up to approximately 400 K. nih.gov Above this temperature, changes in the contact angle suggest the onset of desorption or rearrangement of the monolayer.
Table 1: Water Contact Angles of Gold Surfaces Modified with Various Benzenethiol (B1682325) Derivatives
| Modifying Compound | Water Contact Angle (°) |
|---|---|
| 4-Methylbenzenethiol | 75.2 |
| Pentafluorobenzenethiol | 88.3 |
| 4-Fluorobenzenethiol | 78.5 |
| 4-Methoxybenzenethiol | 65.4 |
| 4-Nitrobenzenethiol | 70.1 |
| 4-Hydroxybenzenethiol | 30.9 |
Data sourced from a study on the wettability control of gold surfaces modified with various benzenethiol derivatives. nih.gov
The electron-withdrawing nature of the trifluoromethyl group makes this compound an attractive building block for the synthesis of organic semiconductors. In organic field-effect transistors (OFETs), the performance is largely dictated by the charge carrier mobility of the semiconductor material. The introduction of electron-withdrawing groups can modulate the energy levels (HOMO and LUMO) of the organic semiconductor, which in turn influences its charge transport characteristics.
A notable example of a high-performance organic semiconductor incorporating a similar structural motif is a polymer synthesized from a thiophene-tetrafluorophenyl-thiophene donor-acceptor-donor building block. This polymer, when used in an organic thin-film transistor, exhibited ambipolar behavior, meaning it could transport both positive (holes) and negative (electrons) charge carriers. This dual functionality is highly desirable for the fabrication of complementary logic circuits. The device demonstrated impressive hole and electron mobilities, highlighting the potential of fluorinated phenyl-thiophene structures in advanced organic electronics. rsc.org
Table 2: Performance of an Organic Field-Effect Transistor Based on a Thiophene-Tetrafluorophenyl-Thiophene Polymer Semiconductor
| Parameter | Value |
|---|---|
| Hole Mobility (μh) | 0.40 cm²/V·s |
| Electron Mobility (μe) | 0.12 cm²/V·s |
| On/Off Ratio | > 10^5 |
Data from a study on a thiophene-tetrafluorophenyl-thiophene based polymer semiconductor. rsc.org
Gold nanoparticles (AuNPs) are extensively used in the development of biosensors due to their unique optical and electronic properties. The surface of AuNPs can be readily functionalized with molecules containing thiol groups, such as this compound. This functionalization is crucial for the stabilization of the nanoparticles and for providing a platform for the attachment of biorecognition elements like enzymes or antibodies.
The electron-withdrawing trifluoromethyl group can influence the surface charge and stability of the functionalized AuNPs. A study on para-substituted thiophenols, including 4-(trifluoromethyl)thiophenol, demonstrated that electron-withdrawing substituents help to maintain a higher negative surface charge on citrate-stabilized gold nanoparticles. mdpi.com This increased electrostatic repulsion prevents the aggregation of the nanoparticles, which is critical for their performance in biosensing applications. mdpi.com
Thiol-functionalized gold nanoparticles have been successfully employed in the development of sensitive biosensors for various analytes. For instance, a plasmonic sensor based on thiol-functionalized gold nanobipyramids has been developed for the detection of glucose. semanticscholar.org This sensor demonstrated a very low limit of detection, showcasing the potential of such systems in medical diagnostics. While this particular study did not use this compound, it exemplifies the application of thiol-functionalized AuNPs in biosensing. The enhanced stability offered by the trifluoromethyl group in this compound makes it a promising candidate for developing robust and sensitive biosensors.
Table 3: Performance of a Glucose Biosensor Using Thiol-Functionalized Gold Nanobipyramids
| Analyte | Limit of Detection (LoD) |
|---|---|
| Glucose | 1 µM |
Data from a study on a plasmonic sensor for glucose detection. semanticscholar.org
Biological and Biomedical Research Applications
Scaffold for Drug Discovery and Development
Furthermore, the trifluoromethyl group is strongly electron-withdrawing. This electronic effect can increase the metabolic stability of a drug molecule. digitellinc.com By decreasing the electron density of the molecule, it becomes less susceptible to oxidative metabolism by enzymes in the body, which can prolong its half-life and therapeutic effect. digitellinc.com The combination of high lipophilicity and metabolic stability makes the 3-(trifluoromethyl)phenylthio scaffold an attractive component in the design of new therapeutic agents aimed at a wide array of biological targets. researchgate.netnih.gov
Antimicrobial Agents
The structural framework provided by 3-(Trifluoromethyl)thiophenol is a promising starting point for the development of novel antimicrobial agents. researchgate.net While direct derivatives are actively being explored, the broader class of compounds containing the trifluoromethylphenyl moiety has demonstrated significant potential in combating microbial infections, including those caused by drug-resistant strains. ntnu.noresearchgate.net The inclusion of the trifluoromethyl group often enhances the antimicrobial potency and modulates the pharmacokinetic profile of these compounds. ntnu.no
Researchers have synthesized and evaluated various heterocyclic compounds bearing a trifluoromethylphenyl group, such as pyrazole (B372694) derivatives, which have shown potent activity against antibiotic-resistant Gram-positive bacteria. ntnu.nonih.gov For instance, certain N-(trifluoromethyl)phenyl substituted pyrazoles have exhibited minimum inhibitory concentration (MIC) values as low as 0.78 µg/mL against strains of Methicillin-resistant Staphylococcus aureus (MRSA). ntnu.no Another study on chalcone (B49325) derivatives containing a trifluoromethylphenyl group also reported notable antibacterial and antifungal activity. nih.gov These findings underscore the value of the trifluoromethylphenyl scaffold in the search for new antimicrobial drugs.
| Compound Class | Microorganism | Activity (MIC) | Reference |
|---|---|---|---|
| N-(Trifluoromethyl)phenyl Pyrazole Derivative | S. aureus (MRSA) | 0.78 µg/mL | ntnu.no |
| N-(Trifluoromethyl)phenyl Pyrazole Derivative | E. faecium | 0.78 µg/mL | ntnu.no |
| N-(Trifluoromethyl)phenyl Pyrazole Derivative | S. epidermidis | 1.56 µg/mL | ntnu.no |
| Trifluoromethyl-substituted Chalcone (A3) | Bacillus subtilis | 101 µM | nih.gov |
| Trifluoromethyl-substituted Chalcone (A3) | Escherichia coli | 51 µM | nih.gov |
Anticancer Agents
The 3-(trifluoromethyl)phenyl structure, for which this compound is a key synthetic precursor, has been incorporated into various molecular frameworks to generate potent anticancer agents. researchgate.net The trifluoromethyl group plays a critical role in enhancing the cytotoxic activity and modulating the pharmacological properties of these compounds, making them effective against a range of human cancer cell lines. researchgate.net
One notable class of compounds is the thiazolo[4,5-d]pyrimidine (B1250722) derivatives. Studies have shown that introducing a trifluoromethyl group into this scaffold can lead to significant antiproliferative activity. researchgate.net For example, 7-Chloro-3-phenyl-5-(trifluoromethyl) ntnu.noresearchgate.netthiazolo[4,5-d]pyrimidine-2(3H)-thione proved to be the most active in a series, exhibiting potent cytotoxic effects against melanoma (A375, C32), prostate (DU145), and breast cancer (MCF-7/WT) cell lines, with IC50 values as low as 24.4 µM. researchgate.net This highlights the potential of combining the trifluoromethyl moiety with various heterocyclic systems to develop novel and effective cancer therapeutics.
| Compound ID | Compound Type | Cell Line | Activity (IC50) | Reference |
|---|---|---|---|---|
| 3b | 5-Trifluoromethyl-thiazolo[4,5-d]pyrimidine | C32 (Melanoma) | 24.4 µM | researchgate.net |
| 3b | 5-Trifluoromethyl-thiazolo[4,5-d]pyrimidine | A375 (Melanoma) | 25.4 µM | researchgate.net |
| 3b | 5-Trifluoromethyl-thiazolo[4,5-d]pyrimidine | MCF-7/WT (Breast Cancer) | 32.8 µM | researchgate.net |
| 3b | 5-Trifluoromethyl-thiazolo[4,5-d]pyrimidine | DU145 (Prostate Cancer) | 30.7 µM | researchgate.net |
| 3a | 5-Trifluoromethyl-thiazolo[4,5-d]pyrimidine | C32 (Melanoma) | 42.5 µM | researchgate.net |
| 3c | 5-Trifluoromethyl-thiazolo[4,5-d]pyrimidine | DU145 (Prostate Cancer) | 35.8 µM | researchgate.net |
Interaction with Biological Targets and Biochemical Pathways
Electrophilic Nature and Disulfide Bond Formation
The thiol group of this compound and its derivatives is a key determinant of their interaction with biological systems. Thiols are known to react with electrophiles, and they can also be oxidized to form disulfide bonds. researchgate.net This reactivity is central to their potential mechanism of action. In a biological context, the thiol group of this compound can potentially interact with cysteine residues in proteins. Cysteine is a unique amino acid due to its nucleophilic thiol side chain, which plays a crucial role in protein structure and function. researchgate.net
The interaction can occur via a disulfide exchange reaction, where the thiophenol derivative forms a mixed disulfide with a cysteine residue on a target protein. This covalent modification can alter the protein's conformation, activity, or its interaction with other molecules, thereby disrupting cellular pathways. The electron-withdrawing nature of the 3-trifluoromethylphenyl group can influence the pKa and redox potential of the thiol, modulating its reactivity towards biological targets. This electrophilic nature and the capacity for disulfide bond formation are key areas of investigation for understanding the compound's biological effects. researchgate.net
Implications in Protein Folding and Stability
Disulfide bonds are critical for the structural integrity and stability of many proteins, acting as covalent cross-links that lock the polypeptide chain into its correct three-dimensional conformation. The ability of compounds like this compound to participate in disulfide bond formation suggests potential implications for protein folding and stability. researchgate.net The introduction of non-native disulfide bonds or the disruption of existing ones can lead to protein misfolding and loss of function.
Role in Biologically Active Fluorinated Compounds
This compound is an important reagent in the synthesis of a wide range of biologically active fluorinated compounds. The trifluoromethylthio (-SCF3) group is particularly notable for possessing one of the highest lipophilicity parameters among common functional groups, a property that is highly advantageous in the design of pharmaceuticals and agrochemicals. ntnu.no
The incorporation of the -SCF3 group into a molecule can dramatically alter its biological activity by enhancing its ability to cross lipid membranes and improving its metabolic stability. digitellinc.com This is because the strong carbon-fluorine bonds are resistant to enzymatic cleavage. In medicinal chemistry, these properties are exploited to improve the pharmacokinetic profiles of drug candidates, potentially leading to increased efficacy and duration of action. nih.gov Compounds containing the trifluoromethylthio group are found in pharmaceuticals and agrochemicals, demonstrating the broad applicability of this functional group in creating bioactive molecules. Therefore, this compound serves as a vital tool for chemists seeking to leverage the unique benefits of fluorine chemistry in the development of new and improved biologically active compounds. researchgate.netnih.gov
Enhancement of Metabolic Stability and Lipophilicity
The trifluoromethyl (-CF3) group present in this compound plays a crucial role in enhancing the metabolic stability of molecules. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making the -CF3 group resistant to oxidative metabolism by cytochrome P450 enzymes in the liver. This increased stability can lead to a longer half-life and improved bioavailability of drug candidates.
Research on picornavirus inhibitors has demonstrated the protective effect of trifluoromethyl substitution against hepatic metabolism. In a comparative study, an analogue containing a (trifluoromethyl)oxadiazole moiety showed significantly fewer metabolic products compared to its methyl analogue, highlighting the global metabolic protective effect conferred by the trifluoromethyl group. nih.gov This principle applies to derivatives of this compound, where the trifluoromethylphenyl group is considered metabolically stable, an attractive feature for designing PET radioligands and other therapeutic agents. nih.gov
Lipophilicity, a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties, is also significantly influenced by the trifluoromethyl group. The -CF3 group is known to be highly lipophilic, which can enhance the ability of a drug molecule to cross cellular membranes. The solubility profile of this compound demonstrates its lipophilic character, being insoluble in water but soluble in various organic solvents. smolecule.com The partition coefficient (log P) values for this compound indicate a favorable distribution in organic phases over aqueous phases, a property that is beneficial for its use as a building block in drug design. smolecule.com While specific log P values for a wide range of its derivatives are not extensively tabulated in single sources, the general trend observed with trifluoromethylated compounds suggests an increase in lipophilicity, a factor that medicinal chemists carefully balance to optimize both permeability and metabolic stability. nih.gov
Table 1: Physicochemical Properties Influenced by the 3-(Trifluoromethyl)phenyl Moiety
| Property | Influence of 3-(Trifluoromethyl)phenyl Moiety | Rationale |
|---|---|---|
| Metabolic Stability | Enhanced | The strong C-F bonds in the -CF3 group resist oxidative metabolism by hepatic enzymes. nih.govnih.gov |
| Lipophilicity (log P) | Increased | The -CF3 group is inherently lipophilic, favoring partitioning into organic phases. smolecule.comnih.gov |
Influence on Biological Activity and Binding Affinity
The this compound scaffold has been incorporated into various molecules to modulate their biological activity and enhance their binding affinity to specific targets. The electron-withdrawing nature and steric bulk of the trifluoromethyl group can lead to more potent and selective interactions with biological receptors.
Derivatives of this compound have shown promise as both antimicrobial and anticancer agents. smolecule.com For instance, N-(trifluoromethyl)phenyl substituted pyrazole derivatives have been synthesized and evaluated for their antibacterial activity. Several of these compounds exhibited potent growth inhibition of antibiotic-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus species, with Minimum Inhibitory Concentration (MIC) values as low as 0.78 µg/mL. nih.gov
In the realm of anticancer research, new 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives have been synthesized and tested against various human cancer cell lines. One of the most active compounds, 7-Chloro-3-phenyl-5-(trifluoromethyl) nih.govnih.govthiazolo[4,5-d]pyrimidine-2(3H)-thione, demonstrated significant cytotoxic effects against melanoma (A375 and C32), prostate (DU145), and breast (MCF-7/WT) cancer cell lines, with IC50 values in the micromolar range. nih.gov
Furthermore, in the development of ligands for the N-methyl-D-aspartate (NMDA) receptor, replacing a 3-iodo substituent with a 3-trifluoromethyl substituent resulted in a nearly two-fold increase in binding affinity at the PCP binding site. nih.gov This highlights the positive impact the 3-(trifluoromethyl)phenyl group can have on ligand-receptor interactions.
Table 2: Antimicrobial Activity of a 3-(Bromo and trifluoromethyl)phenyl Pyrazole Derivative (Compound 25)
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) in µg/mL |
|---|---|
| S. aureus (MRSA) ATCC 33591 | 0.78 |
| S. aureus (MRSA) ATCC 43300 | 1.56 |
| S. aureus ATCC 29213 | 0.78 |
| S. aureus (MRSA) NRS 123 | 0.78 |
| S. aureus (MRSA) USA 300 | 1.56 |
| S. epidermidis ATCC 14990 | 1.56 |
| E. faecalis ATCC 29212 | 1.56 |
| E. faecium ATCC 51559 | 0.78 |
Data sourced from Med. Chem. Commun., 2020, 11, 117-123. nih.gov
Table 3: Anticancer Activity (IC50) of 7-Chloro-3-phenyl-5-(trifluoromethyl) nih.govnih.govthiazolo[4,5-d]pyrimidine-2(3H)-thione (Compound 3b)
| Cell Line | Cancer Type | IC50 (µM) |
|---|---|---|
| A375 | Melanoma (melanotic) | 25.4 |
| C32 | Melanoma (amelanotic) | 24.4 |
| DU145 | Prostate Cancer | 51.6 |
| MCF-7/WT | Breast Cancer | 42.1 |
Data sourced from Molecules 2022, 27(2), 522. nih.gov
Use in Probing RNA Structure and Function (e.g., 19F NMR Spectroscopy)
The fluorine-19 (¹⁹F) nucleus possesses properties that make it an excellent probe for Nuclear Magnetic Resonance (NMR) spectroscopy, including 100% natural abundance, high sensitivity, and a wide range of chemical shifts that are highly sensitive to the local chemical environment. These features are particularly advantageous for studying the structure and dynamics of large biomolecules like RNA, where ¹H NMR spectra can be crowded and difficult to interpret.
While this compound itself is not directly incorporated, closely related molecules containing trifluoromethylphenyl groups are used as ¹⁹F NMR probes. For instance, a 3,5-bis(trifluoromethyl)phenyl group has been attached to the 5' terminus of RNA sequences to monitor their structural changes. researchgate.net The six equivalent fluorine atoms in this probe provide a significant enhancement in the NMR signal. nih.gov
In studies of human telomere RNA, this ¹⁹F labeling strategy allowed researchers to distinguish between different G-quadruplex structures. The ¹⁹F NMR chemical shifts were sensitive to the conformation of the RNA, with distinct peaks observed for single strands, dimers, and two-subunit stacked G-quadruplexes. researchgate.net The chemical shift of the ¹⁹F probe changes in response to conformational transitions in the RNA, providing a powerful tool for studying RNA folding and its interactions with ligands or proteins. researchgate.net This approach demonstrates the utility of the trifluoromethylphenyl moiety as a reporter group for investigating the complex structural landscape of functional RNA molecules. nih.gov
Table 4: Application of Trifluoromethylphenyl Probes in RNA ¹⁹F NMR
| Application | Methodology | Key Findings |
|---|---|---|
| Monitoring RNA G-quadruplex formation | A 3,5-bis(trifluoromethyl)phenyl group is attached to the 5' end of telomere RNA. | Distinct ¹⁹F NMR chemical shifts are observed for different RNA conformations (single strand, dimer, G-quadruplex), allowing for the characterization of structural equilibria. researchgate.netnih.gov |
| Studying RNA-Ligand Interactions | Changes in the ¹⁹F NMR spectrum of a labeled RNA are monitored upon the addition of a ligand. | The ¹⁹F chemical shifts are sensitive to ligand binding, enabling the study of binding events and conformational changes in the RNA. researchgate.net |
Environmental Considerations and Safety Research
Environmental Fate and Degradation Studies
The environmental fate of 3-(Trifluoromethyl)thiophenol is influenced by its chemical structure, which includes a stable trifluoromethyl group attached to a thiophenol backbone. This structure affects its persistence, mobility, and transformation in the environment.
Specific studies on the biodegradability of this compound are not extensively documented in publicly available literature. However, the presence of the trifluoromethyl (-CF3) group is known to significantly increase the resistance of organic compounds to microbial degradation. The carbon-fluorine bond is the strongest single bond in organic chemistry, making it difficult for microbial enzymes to break it down. Fluoroaromatic compounds, in general, are considered to be important potential environmental contaminants due to their increasing use and the challenges associated with their mineralization. While microbial degradation of some fluoroaromatics has been observed, the mechanisms for defluorination are not as well understood as those for other haloaromatics like chloro- or bromoarenes.
Photochemical transformation, or photolysis, is a key degradation pathway for many aromatic compounds in the aquatic environment. For trifluoromethyl-containing aromatic compounds, photolysis can lead to the formation of trifluoroacetic acid (TFA). Studies on related compounds, such as trifluoromethylphenols, have shown that they can undergo photohydrolytic degradation to produce TFA. This process is influenced by factors such as pH and the presence of other substances in the water. For instance, the photolysis of 2-(trifluoromethyl)phenol (B147641) has been shown to have varying rate constants depending on the pH of the solution.
The trifluoromethylthio group (-SCF3) is also a subject of interest in photochemical reactions, often utilized in synthetic chemistry under visible light irradiation. These studies indicate the potential for light-induced transformations of compounds containing this functional group.
A significant transformation product of many trifluoromethyl-containing compounds in the environment is trifluoroacetic acid (TFA). TFA is characterized by its extreme persistence and high mobility in aquatic systems. Due to its high solubility and low pKa (0.2-0.5), it exists predominantly as the trifluoroacetate (B77799) anion in environmental waters, making it highly mobile and not prone to bioaccumulation in food chains.
Once formed, TFA has no known significant degradation pathways in aqueous environments and is expected to accumulate in terminal water bodies like oceans and endorheic lakes. Research has shown increasing concentrations of TFA in various environmental compartments, including rainwater, surface water, and groundwater, which correlates with the increased use of its precursor chemicals. The high mobility of TFA means it can be transported over long distances in water systems.
Table 1: Environmental Fate Characteristics of this compound and a Key Transformation Product
| Compound | Characteristic | Finding |
| This compound | Biodegradability | Expected to be low due to the stable C-F bond in the trifluoromethyl group. |
| Photochemical Transformation | Likely to undergo photolysis in aquatic environments. | |
| Trifluoroacetic Acid (TFA) | Persistence | Extremely persistent in the environment with no significant degradation pathways in water. mdpi.com |
| Mobility | Highly mobile in aquatic systems due to its high solubility and existence as an anion. mdpi.comacs.org | |
| Bioaccumulation | Low potential for bioaccumulation in food chains. mdpi.com |
Occupational Safety and Handling Protocols in Research Environments
In a research setting, handling this compound requires adherence to strict safety protocols due to its potential hazards, including its flammability, toxicity, and strong, unpleasant odor characteristic of thiols.
General Handling Precautions:
Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure to its vapors.
Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles or a face shield, chemical-resistant gloves (consult manufacturer's compatibility charts), and a lab coat, must be worn at all times. uga.edu In some cases, a respirator may be required. uga.edu
Avoiding Contact: Direct contact with the skin, eyes, and clothing should be avoided. In case of contact, the affected area should be flushed with copious amounts of water. uga.edu
Odor Control: Due to the potent stench of thiols, which can cause nuisance and be mistaken for a natural gas leak, specific odor control measures are necessary. ucl.ac.uk This includes working in a fume hood and decontaminating glassware and equipment with a bleach solution to oxidize the thiol. rochester.edu
Specific Protocols for Thiols in a Research Setting:
Spill Management: Small spills can be absorbed with an inert material, which should then be placed in a sealed container for hazardous waste disposal. For larger spills, the area should be evacuated, and emergency services contacted. washington.edu
Equipment Decontamination: All glassware and equipment that have come into contact with the compound should be rinsed with a bleach solution within a fume hood to neutralize the odor before standard cleaning. rochester.edu
Storage: this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container, away from incompatible materials such as oxidizing agents. uga.edu
Table 2: Recommended Personal Protective Equipment (PPE) for Handling this compound
| PPE | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or chemical goggles. | To protect eyes from splashes. uga.edu |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). | To prevent skin contact. uga.edu |
| Body Protection | Laboratory coat. | To protect clothing and skin. |
| Respiratory Protection | Use in a chemical fume hood. A respirator may be necessary for spills or inadequate ventilation. | To prevent inhalation of vapors. uga.edu |
Waste Management and Disposal Considerations
The disposal of this compound and its contaminated materials must be handled in accordance with local, state, and federal regulations for hazardous waste. As a halogenated organic compound, it requires special disposal procedures.
General Disposal Guidelines:
Waste Segregation: Waste containing this compound should be collected in a designated, properly labeled, and sealed container. It should be segregated from non-halogenated waste streams to facilitate proper disposal and to avoid potentially reactive mixtures. illinois.eduubc.ca
Container Labeling: Waste containers must be clearly labeled with the full chemical name and the words "Hazardous Waste." temple.edu
Disposal Method: this compound should not be disposed of down the drain or in regular trash. It must be disposed of through a licensed hazardous waste disposal company. dartmouth.edu
Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After rinsing, the container labels should be defaced before disposal. dartmouth.edu
Contaminated Materials: All materials contaminated with this compound, such as absorbent pads, gloves, and disposable labware, should be collected in a sealed bag or container and disposed of as hazardous chemical waste. washington.edu
Q & A
Q. What are the common synthetic routes for 3-(Trifluoromethyl)thiophenol, and how do reaction conditions influence selectivity?
this compound is synthesized via radical trifluoromethylation of thiophenol derivatives. Key methods include:
- Hypervalent iodine reagents (e.g., 3,3-dimethyl-1-(trifluoromethyl)-1λ³,2-benziodoxol) in condensed phases, where intramolecular protonation activates the reagent, favoring CF₃ radical generation with ΔF(‡) as low as 10.8 kcal/mol .
- Trifluoroacetylthiophene intermediates in multi-step syntheses for fused heterocycles, leveraging CF₃ group reactivity at β-positions relative to nitrogen in azines .
Methodological considerations include temperature control (thermal activation of radicals), solvent polarity, and reagent stoichiometry to minimize competing polar mechanisms .
Q. How can this compound be selectively detected in complex mixtures?
Fluorescent probes leveraging photoinduced electron transfer (PET) or intramolecular charge transfer (ICT) mechanisms are effective. For example:
- Coumarin-based probes exhibit >280-fold fluorescence enhancement and a Stokes shift of 145 nm upon reaction with thiophenols, distinguishing them from aliphatic thiols .
- Rational design of electron-deficient aromatic systems improves selectivity by exploiting the nucleophilic aromatic substitution (SNAr) reactivity of thiophenols .
Q. What are the key physicochemical properties of this compound relevant to experimental design?
Critical properties include:
Advanced Research Questions
Q. How do radical and polar mechanisms compete in S-trifluoromethylation reactions involving thiophenols?
Competition is resolved via ab initio molecular dynamics (AIMD) and metadynamics:
- Radical pathways dominate with ΔF(‡) = 9–15 kcal/mol, while polar mechanisms (e.g., nucleophilic attack) are less favorable due to higher activation barriers .
- Hammett analysis confirms intramolecular proton transfer in the rate-determining step, stabilizing the transition state through charge delocalization on sulfur .
Q. What strategies mitigate challenges in distinguishing this compound from structural analogs (e.g., 2- or 4-isomers)?
Q. How do computational methods (e.g., DFT) enhance mechanistic understanding of CF₃ radical generation?
Density functional theory (DFT) calculations reveal:
Q. What safety protocols are critical for handling this compound in laboratory settings?
Q. How is this compound utilized in synthesizing bioactive heterocycles?
Q. What role does the CF₃ group play in modulating electronic properties of thiophenol derivatives?
Q. How can kinetic isotope effects (KIEs) validate reaction mechanisms in trifluoromethylation studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
